1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one hydrochloride
Overview
Description
1-(2,3-Dihydro-1H-isoindol-5-yl)propan-1-one hydrochloride is a chemical compound with the molecular formula C11H13NO·HCl and a molecular weight of 211.69 g/mol . This compound is known for its unique structure, which includes an isoindoline moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one hydrochloride typically involves the reaction of isoindoline derivatives with appropriate reagents under controlled conditions. One common synthetic route includes the reaction of isoindoline with propanone in the presence of hydrochloric acid to form the hydrochloride salt . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(2,3-Dihydro-1H-isoindol-5-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3-Dihydro-1H-isoindol-5-yl)propan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The isoindoline moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of signaling pathways .
Comparison with Similar Compounds
1-(2,3-Dihydro-1H-isoindol-5-yl)propan-1-one hydrochloride can be compared with other isoindoline derivatives and related compounds:
Isoindoline: The parent compound, isoindoline, shares the core structure but lacks the propanone and hydrochloride moieties.
Indole Derivatives: Compounds like indole and its derivatives have similar aromatic structures but differ in their biological activities and applications.
Imidazole Derivatives: These compounds have a similar heterocyclic structure but differ in their chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity.
Biological Activity
1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one hydrochloride (CAS No. 1803595-01-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and antioxidant effects, supported by relevant case studies and research findings.
- Molecular Formula : C11H14ClNO
- Molecular Weight : 211.69 g/mol
- Appearance : White powder
- Storage Temperature : Room temperature
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoindole derivatives, including this compound. In a study evaluating isoindole derivatives against A549 lung cancer cells, significant inhibitory effects on cell viability were observed. The compounds demonstrated IC50 values as follows:
Cell Line | Compound | IC50 (μM) |
---|---|---|
A549 | 3 | 116.26 |
A549 | 4 | 114.25 |
HeLa | 3 | 148.59 |
HeLa | 4 | 140.60 |
These results indicate that both compounds have comparable efficacy against A549 and HeLa cell lines, suggesting their potential as therapeutic agents in lung cancer treatment .
The mechanism by which these isoindole derivatives exert their anticancer effects includes the inhibition of tyrosine kinase enzymes, which play a crucial role in cancer cell proliferation and survival. The structural modifications of the isoindole ring significantly influence their biological activity, with specific substituents enhancing cytotoxicity .
Enzyme Inhibition
In addition to anticancer properties, isoindole derivatives have been studied for their ability to inhibit various enzymes associated with disease processes. For instance, the inhibition of human glutaminyl cyclase (hQC) has been proposed as a therapeutic target for Alzheimer's disease. Compounds similar to this compound have shown promise in this area, indicating a broader spectrum of biological activity beyond oncology .
In Vivo Studies
In vivo studies conducted on nude mice injected with A549-luc lung cancer cells demonstrated that treatment with isoindole derivatives led to reduced tumor growth compared to control groups. The study involved administering the compounds via tail vein injection and monitoring tumor size and weight over a period of 60 days .
Toxicological Assessments
Toxicological assessments are crucial for evaluating the safety profile of these compounds. Preliminary studies indicated manageable toxicity levels at therapeutic doses; however, comprehensive toxicological profiles are needed for clinical applications .
Properties
IUPAC Name |
1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-2-11(13)8-3-4-9-6-12-7-10(9)5-8;/h3-5,12H,2,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHDQMDXDKEQMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(CNC2)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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